molecular formula C28H27BrN8O2 B1259290 Tubastrindole A

Tubastrindole A

Cat. No.: B1259290
M. Wt: 587.5 g/mol
InChI Key: LVABJUZWHKWSAZ-YNOBPPCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubastrindole A is a bis-indole alkaloid first isolated from marine corals of the genus Tubastraea, such as Tubastraea aurea . Structurally, it belongs to a family of dimeric aplysinopsin derivatives characterized by fused heterocyclic rings and brominated indole moieties . Its molecular formula is C28H26N7O3Br, as determined by HRFABMS and NMR spectroscopy . The compound exhibits a pale yellow oil consistency, with optical rotation values ([α]D) indicating modest enantiomeric purity . This compound is biosynthetically linked to aplysinopsin-type precursors, suggesting a pathway involving dimerization and oxidative modifications .

Properties

Molecular Formula

C28H27BrN8O2

Molecular Weight

587.5 g/mol

InChI

InChI=1S/C28H27BrN8O2/c1-34-23(38)27(36(3)25(34)30)12-17-15-7-5-6-8-19(15)33-22(17)28(24(39)35(2)26(31)37(28)4)21(27)18-13-32-20-11-14(29)9-10-16(18)20/h5-11,13,21,30-33H,12H2,1-4H3/t21-,27-,28+/m0/s1

InChI Key

LVABJUZWHKWSAZ-YNOBPPCASA-N

Isomeric SMILES

CN1C(=O)[C@@]2(CC3=C([C@]4([C@H]2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C

Canonical SMILES

CN1C(=O)C2(CC3=C(C4(C2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C

Synonyms

tubastrindole A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Tubastrindoles and Related Compounds

Compound Molecular Formula Key Structural Modifications Optical Rotation ([α]D) Source Organism
Tubastrindole A C28H26N7O3Br Brominated indole, 1,3-dimethylimidazolidinone core Not reported Tubastraea aurea
Tubastrindole B C28H26N7O3Br Cyclobutane ring expansion from dictazole precursor - Tubastraea sp.
Tubastrindole D C28H26N7O3Br Similar to A but with distinct methylene/methine NMR [α]D -1.4 (c 0.07, MeOH) Tubastraea aurea
Tubastrindole H C28H26N6O4 Additional oxygen, reduced nitrogen vs. A [α]D -3.4 (c 0.07, MeOH) Tubastraea aurea
Dictazole B C28H26N7O3Br Precursor to Tubastrindole B via ring expansion - Marine sponges/corals
Cycloaplysinopsin A C27H25N7O3Br Spiroimidazolidinone core, no bromine - Tubastraea sp.

Key Observations :

  • Bromination : Tubastrindoles A, B, and D retain bromine at C-6 of the indole moiety, while Tubastrindole H lacks bromine .
  • Heterocyclic Core: this compound and D share a 1,3-dimethylimidazolidinone core, whereas Tubastrindole B features a cyclobutane ring formed via biomimetic ring expansion .
  • Stereochemistry: NOESY and NMR comparisons reveal conserved relative stereochemistry across Tubastrindoles A–H, despite small optical rotation variations .

Key Differences :

  • Tubastrindole B is synthesized via a thermal or acidic ring expansion of dictazole B, mimicking proposed biosynthetic cascades .
  • This compound’s synthesis remains unreported, though its isolation alongside dictazole B in sponges suggests shared biosynthetic machinery .

Table 3: Pharmacological Profiles

Compound Target/Activity IC50/EC50 Selectivity
Tubastrindole B α1 Glycine receptor (GlyR) antagonist 25.9 μM >300 μM for α3 GlyR
This compound Not active (cytotoxicity, antimicrobial) N/A N/A
6-Bromoaplysinopsin Serotonin 5-HT2 receptor agonist Ki ~ nM range Moderate
Dictazole B Proposed biosynthetic intermediate N/A N/A

Key Findings :

  • This compound lacks notable bioactivity in preliminary screens, contrasting sharply with Tubastrindole B’s potency .
  • 6-Bromoaplysinopsin, a monomeric precursor, shows affinity for serotonin receptors, highlighting the divergent roles of dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.